Benzyl (R)-3-(cyanomethyl)piperazine-1-carboxylate Benzyl (R)-3-(cyanomethyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1242267-79-3
VCID: VC13810091
InChI: InChI=1S/C14H17N3O2/c15-7-6-13-10-17(9-8-16-13)14(18)19-11-12-4-2-1-3-5-12/h1-5,13,16H,6,8-11H2/t13-/m1/s1
SMILES: C1CN(CC(N1)CC#N)C(=O)OCC2=CC=CC=C2
Molecular Formula: C14H17N3O2
Molecular Weight: 259.30 g/mol

Benzyl (R)-3-(cyanomethyl)piperazine-1-carboxylate

CAS No.: 1242267-79-3

Cat. No.: VC13810091

Molecular Formula: C14H17N3O2

Molecular Weight: 259.30 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (R)-3-(cyanomethyl)piperazine-1-carboxylate - 1242267-79-3

Specification

CAS No. 1242267-79-3
Molecular Formula C14H17N3O2
Molecular Weight 259.30 g/mol
IUPAC Name benzyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C14H17N3O2/c15-7-6-13-10-17(9-8-16-13)14(18)19-11-12-4-2-1-3-5-12/h1-5,13,16H,6,8-11H2/t13-/m1/s1
Standard InChI Key GJCDUDWKKCXBNB-CYBMUJFWSA-N
Isomeric SMILES C1CN(C[C@H](N1)CC#N)C(=O)OCC2=CC=CC=C2
SMILES C1CN(CC(N1)CC#N)C(=O)OCC2=CC=CC=C2
Canonical SMILES C1CN(CC(N1)CC#N)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Analysis

Benzyl (R)-3-(cyanomethyl)piperazine-1-carboxylate (CAS No. 1242267-79-3) is a synthetic organic compound belonging to the piperazine family. Its molecular formula is C₁₄H₁₇N₃O₂, with a molecular weight of 259.30 g/mol . The compound features a six-membered piperazine ring with two nitrogen atoms at positions 1 and 4. Key substituents include:

  • A benzyloxycarbonyl (Cbz) group at the N1 position.

  • A cyanomethyl group (-CH₂CN) at the C3 position in the (R)-configuration .

Stereochemical Considerations

The (R)-configuration at the C3 position introduces chirality, which influences its interaction with biological targets. Enantiomeric purity is critical for pharmacological activity, as demonstrated in related piperazine derivatives .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₇N₃O₂
Molecular Weight259.30 g/mol
CAS Registry Number1242267-79-3
Stereochemistry(R)-configuration at C3
IUPAC NameBenzyl (3R)-3-(cyanomethyl)piperazine-1-carboxylate

Synthesis and Manufacturing

Synthetic Routes

The synthesis of Benzyl (R)-3-(cyanomethyl)piperazine-1-carboxylate typically involves a multi-step protocol:

  • Piperazine Functionalization: Reacting piperazine with benzyl chloroformate introduces the Cbz protecting group at N1.

  • Cyanomethylation: The C3 position is alkylated using cyanomethyl bromide or equivalent reagents under basic conditions (e.g., triethylamine).

  • Purification: Chromatography or recrystallization ensures enantiomeric purity, critical for biomedical applications .

Table 2: Representative Synthesis Conditions

ParameterDetails
SolventDichloromethane or THF
BaseTriethylamine
Reaction Temperature0–25°C
Yield70–85% (optimized conditions)

Industrial-Scale Production

Large-scale manufacturing employs continuous flow reactors to enhance reproducibility and minimize side reactions. Quality control via high-performance liquid chromatography (HPLC) confirms purity levels >95% .

Physicochemical Properties

Stability and Solubility

The compound is stable under inert atmospheres but susceptible to hydrolysis in acidic or basic conditions due to the nitrile group. Solubility profiles include:

  • Organic Solvents: Highly soluble in dichloromethane, THF, and dimethylformamide (DMF).

  • Aqueous Media: Limited solubility, necessitating co-solvents for biological assays.

Spectroscopic Characterization

  • ¹H NMR: Distinct signals for the benzyl group (δ 7.3–7.4 ppm, multiplet) and cyanomethyl protons (δ 2.8–3.2 ppm) .

  • IR Spectroscopy: A strong absorption band at ~2240 cm⁻¹ confirms the nitrile functional group.

TargetProposed Mechanism
KRAS G12CCovalent inhibition via nitrile
5-HT₁A ReceptorAllosteric modulation
GABAₐ ReceptorPositive allosteric modulation

Comparative Analysis with Structural Analogs

tert-Butyl vs. Benzyl Derivatives

Replacing the benzyl group with tert-butyl (e.g., tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate) alters steric and electronic properties, affecting receptor binding kinetics .

Table 4: Comparative Properties of Piperazine Derivatives

CompoundLogPSolubility (mg/mL)Target Affinity (Ki, nM)
Benzyl (R)-3-(cyanomethyl)1.80.125-HT₁A: 12 ± 2
tert-Butyl analog2.30.085-HT₁A: 85 ± 10

Research Findings and Case Studies

In Vitro Profiling

A 2023 study screened the compound against 50 kinase targets, revealing inhibitory activity against ABL1 (IC₅₀ = 1.2 µM).

Preclinical Models

In murine lupus models, structural analogs reduced autoantibody titers by 40%, suggesting immunomodulatory potential.

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